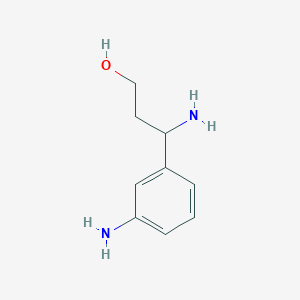

3-Amino-3-(3-aminophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3-aminophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGSIHAGFMXTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661550 | |

| Record name | 3-Amino-3-(3-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-14-3 | |

| Record name | γ,3-Diaminobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(3-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 3 3 Aminophenyl Propan 1 Ol

Established Synthetic Routes

Established synthetic routes to aromatic amino alcohols often rely on robust and well-understood chemical transformations. For 3-Amino-3-(3-aminophenyl)propan-1-ol, two primary strategies are considered: the reduction of a dinitro or nitro-amino precursor and the reductive amination of a suitable keto-alcohol.

Reduction of Nitro Precursors to the Amino Alcohol

A common and effective strategy for the introduction of an aromatic amine group is the reduction of a corresponding nitro compound. masterorganicchemistry.com This methodology is a cornerstone of organic synthesis due to the accessibility of nitroaromatic starting materials. researchgate.net For the target molecule, a plausible precursor would be 3-amino-3-(3-nitrophenyl)propan-1-ol . The synthesis would culminate in the reduction of the nitro group to the second primary amine.

The reduction can be achieved using various reagents and conditions, selected based on factors like cost, scale, and functional group tolerance. wikipedia.org

Metal-Acid Systems: A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com This method is widely used industrially due to its cost-effectiveness.

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is often preferred for its clean reaction profile and high yields.

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be used, sometimes offering selectivity in the presence of other reducible functional groups. masterorganicchemistry.com

Figure 1. Proposed Reduction of a Nitro Precursor

Image of the chemical reaction showing 3-amino-3-(3-nitrophenyl)propan-1-ol being converted to this compound using a reducing agent.

The precursor, 3-amino-3-(3-nitrophenyl)propan-1-ol, could itself be synthesized from 3-nitroacetophenone through a multi-step sequence likely involving a Mannich-type reaction followed by ketone reduction.

Reductive Amination Approaches

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a ketone or aldehyde into an amine via an intermediate imine. google.com This approach could be applied to synthesize this compound from a keto-alcohol precursor such as 3-(3-aminophenyl)-3-oxopropan-1-ol . In this scenario, the ketone carbonyl group reacts with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the desired primary amine.

Key components of this strategy include:

Amine Source: For the synthesis of a primary amine, ammonia or an ammonia equivalent (like ammonium (B1175870) formate) is used.

Reducing Agent: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its selectivity for reducing the protonated imine over the starting ketone. Other modern reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Alternatively, catalytic hydrogenation can also effect the reduction. google.com

The reaction sequence is illustrated below:

Figure 2. Proposed Reductive Amination Pathway

Image of the chemical reaction showing 3-(3-aminophenyl)-3-oxopropan-1-ol reacting with ammonia and a reducing agent to form this compound.

Asymmetric Synthesis and Stereocontrol of this compound

Since the C-3 position of this compound is a stereocenter, controlling its stereochemistry is crucial for applications where a single enantiomer is required. This can be achieved through asymmetric synthesis to create a specific enantiomer, or by resolving a racemic mixture.

Chiral Synthesis of Enantiomers

The direct synthesis of a single enantiomer can be approached by modifying the established routes with chiral reagents or catalysts.

Asymmetric Reduction: A key step in either of the proposed routes is the reduction of a ketone. The asymmetric reduction of a prochiral ketone precursor, such as 3-(3-nitrophenyl)-3-oxopropan-1-ol , using chiral reducing agents (e.g., boranes complexed with chiral amino alcohols) or a chiral catalyst (e.g., Noyori-type hydrogenation catalysts) can establish the desired stereocenter. google.com This would yield an enantiomerically enriched nitro-amino alcohol, which can be carried forward to the final product.

Asymmetric Mannich Reaction: The synthesis of the β-aminoketone precursor could be performed asymmetrically. The use of chiral amines or chiral catalysts in the Mannich reaction can lead to an enantiomerically enriched product, which is then reduced to the final chiral diamino alcohol. nih.gov

| Method | Precursor | Chiral Influence | Product |

| Asymmetric Hydrogenation | 3-(3-Nitrophenyl)-3-oxopropan-1-ol | Chiral metal-ligand complex (e.g., Ru-BINAP) | Chiral 3-amino-3-(3-nitrophenyl)propan-1-ol |

| Asymmetric Transfer Hydrogenation | 3-(3-Aminophenyl)-3-oxopropan-1-ol | Chiral catalyst and a hydrogen donor (e.g., formic acid) | Chiral this compound |

| Chiral Auxiliary | Acrylate derived from 3-nitro-cinnamic acid | Evans auxiliary attached to the carboxylate group | Intermediate for chiral amino alcohol |

Enzymatic Catalysis in Chiral Amino Alcohol Production

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing chiral compounds. nih.gov Enzymes can be used for either asymmetric synthesis or the resolution of racemates. nih.gov

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com A suitable ω-transaminase could convert a precursor like 3-(3-aminophenyl)-3-oxopropan-1-ol directly into a single enantiomer of this compound with high enantiomeric excess (ee). This process is highly attractive as it operates under mild conditions. nih.govmdpi.com

Ketoreductases (KREDs): A prochiral ketone precursor could be asymmetrically reduced using a KRED to produce a chiral alcohol. This would set the stereocenter early in the synthesis.

Lipases: These enzymes are commonly used for the kinetic resolution of racemic alcohols or esters. A racemic mixture of an intermediate, such as N-acetyl-3-amino-3-(3-aminophenyl)propan-1-ol, could be subjected to a lipase, which would selectively acylate or deacylate one enantiomer, allowing for the separation of the two. google.com

| Enzyme Class | Reaction Type | Substrate Example | Outcome |

| Transaminase (ω-TA) | Asymmetric Reductive Amination | 3-(3-Aminophenyl)-3-oxopropan-1-ol | Direct formation of (R)- or (S)-3-Amino-3-(3-aminophenyl)propan-1-ol |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | 3-(3-Nitrophenyl)-3-oxopropan-1-ol | Enantiopure 3-hydroxy-3-(3-nitrophenyl)propanamine intermediate |

| Lipase | Kinetic Resolution | Racemic N-acetyl-3-amino-3-(3-aminophenyl)propan-1-ol | Separation of enantiomers via selective acylation/deacylation |

Resolution Methods for Enantiomeric Purity

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution.

Diastereomeric Salt Formation: This is a classical resolution technique. The racemic amino alcohol is treated with a chiral acid (a resolving agent), such as tartaric acid, mandelic acid, or a derivative like tolylsulfonyl proline. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the amino alcohol is recovered by treating the salt with a base.

Chiral Chromatography: Another powerful method is chiral high-performance liquid chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to elute at different times and allowing for their separation. mdpi.com

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of complex organic molecules like this compound is crucial for developing sustainable and environmentally benign chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green synthetic routes for this compound are not extensively documented, established green strategies for the synthesis of analogous amino alcohols provide a framework for developing more sustainable methodologies. Key approaches include the use of biocatalysis, photocatalysis, greener solvent systems, and methods that enhance atom economy.

Biocatalysis:

Enzymatic methods offer a powerful tool for the synthesis of chiral amino alcohols, operating under mild reaction conditions with high chemo-, regio-, and enantioselectivity. rsc.orgresearchgate.net Engineered amine dehydrogenases (AmDHs), for instance, can catalyze the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. frontiersin.org This approach is highly desirable as it often uses ammonia as an inexpensive amino donor and generates water as the primary byproduct, leading to a cleaner reaction profile. frontiersin.org The biosynthesis of chiral amino alcohols can be achieved with high enantiomeric excess (>99% ee), which is a significant advantage for producing enantiopure compounds. frontiersin.org Strategies employing transaminases are also prominent in the biocatalytic synthesis of vicinal amino alcohols. rsc.org

Photocatalysis:

Visible-light photocatalysis has emerged as a sustainable method for driving organic reactions, including the synthesis of amino alcohols. patsnap.com This technique utilizes light as a renewable energy source to initiate chemical transformations, often at room temperature. rsc.org Photocatalytic methods can facilitate the direct conversion of readily available starting materials into valuable amino alcohols with high atom and step economy. rsc.org For example, visible-light photoredox-catalyzed reactions have been developed for the synthesis of 1,2-amino alcohols in aqueous media, highlighting the potential for environmentally friendly solvent use. rsc.org Dual catalytic systems, combining photoredox catalysts with other catalysts like chromium, have been shown to enable the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.orgorganic-chemistry.org

Green Solvents:

The replacement of conventional volatile organic compounds (VOCs) with greener solvents is a cornerstone of sustainable chemistry. numberanalytics.com Water is an ideal green solvent due to its non-toxicity, abundance, and non-flammability. neuroquantology.comwikipedia.org Its use in organic reactions can lead to reduced waste and energy consumption. neuroquantology.com Supercritical fluids, such as supercritical carbon dioxide (sc-CO₂), also serve as green alternatives to traditional organic solvents in chemical synthesis and extractions. wikipedia.org The development of synthetic routes for this compound in such green solvents would significantly reduce the environmental impact of the manufacturing process. nih.gov

Atom Economy:

Maximizing atom economy is a fundamental principle of green chemistry, focusing on designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. wikipedia.org Catalytic processes are often key to achieving high atom economy. For instance, nickel-catalyzed monoamination of 1,2-diols provides access to β-amino alcohols, generating water as the sole byproduct. acs.org Such processes are highly atom-economical and offer a practical and sustainable approach for the synthesis of diverse amino alcohols. acs.org

The following table summarizes the key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Description | Potential Application in Synthesis | Advantages |

| Biocatalysis | Use of enzymes (e.g., amine dehydrogenases, transaminases) to catalyze reactions. rsc.orgnih.gov | Asymmetric synthesis from a corresponding hydroxy ketone precursor. | High enantioselectivity, mild reaction conditions (room temperature, neutral pH), reduced byproducts. frontiersin.orgrsc.org |

| Photocatalysis | Use of visible light to drive chemical reactions with the aid of a photocatalyst. rsc.org | Carbon-nitrogen and carbon-carbon bond formation to construct the amino alcohol backbone. | Use of a renewable energy source, mild reaction conditions, potential for novel reactivity. patsnap.comrsc.org |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water or supercritical CO₂. wikipedia.orgresearchgate.net | Performing the synthesis in an aqueous medium or other green solvents to minimize environmental impact. | Reduced toxicity, improved safety, potential for easier product separation and solvent recycling. neuroquantology.comnih.gov |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. wikipedia.org | Employing catalytic reactions, such as catalytic amination, that minimize the formation of waste. | Reduced waste generation, increased efficiency, lower cost of raw materials and waste disposal. acs.org |

Chemical Reactivity and Derivatization of 3 Amino 3 3 Aminophenyl Propan 1 Ol

Reactions Involving the Primary Alcohol Group

The primary alcohol functionality in 3-Amino-3-(3-aminophenyl)propan-1-ol is a versatile site for chemical modification, primarily through oxidation and protection/deprotection strategies.

The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidizing agent and the reaction conditions. The presence of two amino groups, which are susceptible to oxidation, necessitates the use of mild and selective oxidizing agents to avoid unwanted side reactions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reagents are known for their mildness and high selectivity for the oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids.

For the oxidation to a carboxylic acid, stronger oxidizing agents are typically required. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed. However, the harsh acidic or basic conditions of these reactions can lead to the degradation of the starting material or side reactions involving the amino groups. A two-step process, involving the initial oxidation to the aldehyde followed by a subsequent oxidation to the carboxylic acid, can offer better control and yields.

| Product | Oxidizing Agent(s) | Typical Reaction Conditions |

| 3-Amino-3-(3-aminophenyl)propanal | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room temperature |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room temperature | |

| 3-Amino-3-(3-aminophenyl)propanoic acid | Potassium permanganate (KMnO₄) | Basic solution, followed by acidic workup |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |

To perform reactions selectively at the amino groups without interference from the hydroxyl group, it is often necessary to protect the alcohol. Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation and removal under mild conditions.

A frequently used silyl protecting group is the tert-butyldimethylsilyl (TBDMS or TBS) group. The alcohol can be converted to its corresponding TBDMS ether by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) or triethylamine. This protection is generally selective for the hydroxyl group over the amino groups under these conditions.

Deprotection of the TBDMS ether can be readily achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF). This method is highly effective and typically does not affect other functional groups in the molecule.

| Protection/Deprotection | Reagent(s) | Typical Reaction Conditions |

| Protection | ||

| tert-Butyldimethylsilyl ether | TBDMSCl, Imidazole | Dimethylformamide (DMF), Room temperature |

| Deprotection | ||

| Removal of TBDMS group | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF), Room temperature |

Reactions Involving the Amino Groups

The presence of both a primary aliphatic and a primary aromatic amine in this compound offers numerous possibilities for derivatization. While both are primary amines, their reactivity differs, with the aliphatic amine generally being more nucleophilic than the aromatic amine.

The primary amino groups can undergo nucleophilic addition to carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.com This reaction is typically catalyzed by a mild acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. masterorganicchemistry.com Given the higher nucleophilicity of the aliphatic amine, it is expected to react preferentially, especially under controlled conditions.

Condensation reactions with carboxylic acid derivatives, such as acid chlorides or anhydrides, will lead to the formation of amides. Again, the aliphatic amine is expected to be more reactive. Selective acylation of the aliphatic amine can be achieved by careful control of stoichiometry and reaction temperature.

| Reaction Type | Reagent | Product |

| Nucleophilic Addition | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff base) |

| Condensation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O) | Amide |

A key reductive transformation involving the amino groups is reductive amination. wikipedia.org This process involves the reaction of an amine with a carbonyl compound to form an imine in situ, which is then reduced to a more substituted amine. masterorganicchemistry.comwikipedia.org This is a powerful method for the alkylation of amines. For this compound, either or both of the primary amino groups can be alkylated using this method. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comwikipedia.org

| Reactants | Reducing Agent | Product |

| Aldehyde (R-CHO) or Ketone (R₂C=O) | Sodium cyanoborohydride (NaBH₃CN) | Secondary or Tertiary Amine |

| Aldehyde (R-CHO) or Ketone (R₂C=O) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Secondary or Tertiary Amine |

The aromatic amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. byjus.com In the case of this compound, the positions ortho and para to the aromatic amino group are positions 2, 4, and 6 of the phenyl ring. Due to the presence of another substituent at the 3-position, the substitution pattern will be influenced by both groups. The amino group's directing effect is dominant, making positions 2, 4, and 6 the most likely sites for electrophilic attack. byjus.com

Halogenation, such as bromination, can be achieved using reagents like bromine water. Due to the high reactivity of the activated ring, this reaction can proceed readily, potentially leading to poly-substitution. byjus.com To achieve mono-substitution, the reactivity of the amino group can be attenuated by converting it to an amide (e.g., an acetanilide) prior to the substitution reaction. byjus.com The amide group is still an ortho, para-director but is less activating than the free amino group. The amino group can be regenerated by hydrolysis after the substitution. byjus.com

| Reaction Type | Reagent | Expected Major Products (Positions) |

| Bromination | Bromine (Br₂) | 2-bromo, 4-bromo, and 6-bromo derivatives |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 2-nitro, 4-nitro, and 6-nitro derivatives |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₃) | 2-sulfonic acid, 4-sulfonic acid, and 6-sulfonic acid derivatives |

Formation of Amide and Carbamate (B1207046) Derivatives

The dual amine functionality of this compound presents opportunities for the synthesis of a diverse range of amide and carbamate derivatives. The differential reactivity of the aliphatic and aromatic amino groups allows for potential chemoselective modifications.

Amide Formation:

The synthesis of amides from amines is a fundamental transformation in organic chemistry, typically achieved by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. In the case of this compound, acylation can occur at either the aliphatic or the aromatic amine. Generally, the aliphatic amine is more nucleophilic and less sterically hindered than the aromatic amine, suggesting that it would react preferentially under kinetically controlled conditions.

Selective acylation of the aliphatic amine would yield N-(3-(3-aminophenyl)-1-hydroxypropyl)amides, while acylation of the aromatic amine would result in N-(3-(1-hydroxy-3-aminopropyl)phenyl)amides. Diacylation is also possible under more forcing conditions or with an excess of the acylating agent. The choice of solvent, temperature, and acylating agent can be tailored to favor mono- or di-acylation. For instance, the use of a bulky acylating agent might favor reaction at the more accessible aliphatic amine.

Table 1: Common Reagents for Amide Synthesis

| Reagent Type | Examples |

|---|---|

| Acid Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride |

Carbamate Formation:

Carbamates are typically synthesized by the reaction of an amine with a chloroformate or by the reaction of an alcohol with an isocyanate. Given the structure of this compound, carbamate formation can be envisioned through several pathways. The amino groups can react with chloroformates, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347), to form N-protected carbamates. Similar to amide formation, the aliphatic amine is expected to be more reactive.

Alternatively, the primary alcohol can be converted into a carbamate. This is often achieved by reacting the alcohol with an isocyanate or by using a phosgene (B1210022) equivalent to first form a chloroformate, which then reacts with an amine. The synthesis of carbamates can also be achieved directly from amines, alcohols, and carbon dioxide under specific catalytic conditions, presenting a greener alternative to traditional methods. researchgate.netnih.gov

Table 2: Reagents for Carbamate Synthesis

| Reagent | Functional Group Targeted |

|---|---|

| Benzyl chloroformate (Cbz-Cl) | Amines |

| Di-tert-butyl dicarbonate (Boc)₂O | Amines |

| Phenyl isocyanate | Alcohol |

Heterocyclic Ring Formation Utilizing this compound as a Precursor

The strategic placement of two amino groups and a hydroxyl group makes this compound a valuable precursor for the synthesis of various heterocyclic ring systems. Cyclization reactions can be designed to involve different combinations of these functional groups.

For example, intramolecular cyclization between one of the amino groups and the hydroxyl group could potentially lead to the formation of a seven-membered ring containing an oxygen and a nitrogen atom (an oxazepine derivative), though this is generally less favored than the formation of five- or six-membered rings.

More plausibly, reactions with bifunctional reagents can lead to the formation of new heterocyclic rings. For instance, reaction of the two amino groups with a dicarbonyl compound, such as a 1,2- or 1,3-dicarbonyl, could lead to the formation of diazepine (B8756704) or diazocine derivatives, respectively. The reaction with phosgene or a phosgene equivalent could lead to the formation of a cyclic urea.

Furthermore, the aromatic amino group can participate in classic heterocyclic synthesis reactions. For example, a Skraup synthesis (reaction with glycerol (B35011), sulfuric acid, and an oxidizing agent) could potentially lead to the formation of a quinoline (B57606) ring system fused to the existing structure. Similarly, a Doebner-von Miller reaction with an α,β-unsaturated carbonyl compound could also yield a quinoline derivative. The use of amino acids as starting materials for the synthesis of fused quinazoline (B50416) systems has also been reported, suggesting another possible avenue for heterocyclic synthesis. rsc.org

Mechanistic Studies of Key Transformations Involving the Compound

Mechanism of Amide Formation:

The formation of an amide from an amine and an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide product after deprotonation of the nitrogen. When a carboxylic acid is used, a coupling agent is typically required to activate the carboxyl group and facilitate the nucleophilic attack by the amine.

Mechanism of Carbamate Formation:

The mechanism of carbamate formation from an amine and a chloroformate is analogous to that of amide formation, involving a nucleophilic acyl substitution at the carbonyl carbon of the chloroformate. The reaction of an alcohol with an isocyanate to form a carbamate involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen.

Mechanism of Heterocyclic Ring Formation:

The mechanisms of heterocyclic ring formation are diverse and depend on the specific reaction. For example, the formation of a diazepine from a diamine and a 1,2-dicarbonyl compound typically proceeds through the initial formation of a di-imine, followed by an intramolecular cyclization and subsequent tautomerization or redox reactions to form the stable heterocyclic ring. The Skraup synthesis of quinolines involves a complex series of reactions including dehydration of glycerol to acrolein, Michael addition of the aromatic amine to acrolein, cyclization, and oxidation.

Structural Analysis and Spectroscopic Characterization Techniques for 3 Amino 3 3 Aminophenyl Propan 1 Ol

Advanced Spectroscopic Methods

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and splitting patterns of the signals, a complete structural assignment can be made.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Amino-3-(3-aminophenyl)propan-1-ol is expected to show distinct signals for each unique proton environment. The aromatic protons on the meta-substituted ring would typically appear in the downfield region (δ 6.5-7.5 ppm). The methine proton (CH) adjacent to the phenyl ring and the aliphatic amino group would likely be observed as a multiplet around δ 4.0-4.5 ppm. The methylene (B1212753) protons (CH₂) of the propanol (B110389) chain would exhibit complex splitting patterns due to their diastereotopic nature and proximity to both the chiral center and the hydroxyl group, appearing at approximately δ 1.8-2.2 ppm (for the CH₂ adjacent to the methine) and δ 3.6-3.8 ppm (for the CH₂ adjacent to the hydroxyl group). docbrown.info The protons of the two primary amino groups and the hydroxyl group would appear as broad singlets whose chemical shifts are dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The aromatic carbons would generate signals in the δ 110-150 ppm range. docbrown.info The carbon bearing the hydroxyl group (C-1) would be expected around δ 60-65 ppm, the central methylene carbon (C-2) around δ 40-45 ppm, and the benzylic carbon (C-3) attached to both the phenyl ring and an amino group would appear around δ 50-55 ppm. docbrown.info

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |

| Ar-H | 6.5 - 7.5 | m | Ar-C | 110 - 150 |

| CH-N | 4.0 - 4.5 | t | CH-N | 50 - 55 |

| CH₂-CH | 1.8 - 2.2 | m | CH₂-CH | 40 - 45 |

| CH₂-OH | 3.6 - 3.8 | t | CH₂-OH | 60 - 65 |

| NH₂ (aliphatic) | 1.5 - 2.5 (broad) | s | ||

| NH₂ (aromatic) | 3.5 - 4.5 (broad) | s | ||

| OH | 2.0 - 5.0 (broad) | s |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibration of the alcohol group would appear as a broad band around 3300-3400 cm⁻¹. docbrown.info The N-H stretching vibrations of the two primary amine groups (aliphatic and aromatic) would be visible as a pair of bands in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H band. Aromatic C-H stretches would be found just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The N-H bending vibration (scissoring) is expected around 1590-1650 cm⁻¹. Aromatic C=C stretching vibrations would produce peaks in the 1450-1600 cm⁻¹ range. The C-O stretching of the primary alcohol would be observed in the 1000-1075 cm⁻¹ region. docbrown.info

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3300 - 3400 (broad) | IR |

| N-H (Amine) | Stretch | 3300 - 3500 (two bands) | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |

| N-H (Amine) | Bend | 1590 - 1650 | IR |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| C-O (Alcohol) | Stretch | 1000 - 1075 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The primary chromophore in this compound is the aminophenyl group. This group is expected to exhibit strong absorptions in the UV region. Typically, substituted benzene (B151609) rings show a π → π* transition (E2-band) around 200-230 nm and a weaker π → π* transition (B-band) around 250-290 nm. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in these absorptions and increase their intensity. nist.gov A weaker n → π* transition, originating from the non-bonding electrons on the nitrogen atoms, may also be observed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield crucial information, including:

Molecular Conformation: The exact spatial orientation of the propanol chain relative to the aminophenyl ring.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. Due to the presence of hydroxyl and two amino groups, extensive intermolecular hydrogen bonding is expected, likely forming complex networks or chains that stabilize the crystal structure. mdpi.com This is a key feature in the solid-state chemistry of such polyfunctional molecules.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.

For this compound (C₉H₁₄N₂O), the molecular weight is 166.22 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 166.

The fragmentation of the molecular ion would provide further structural evidence. Common fragmentation pathways for amino alcohols include:

Loss of Water: A peak at m/z 148 (M-18) resulting from the loss of H₂O from the hydroxyl group.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms. A significant fragment could arise from the cleavage between C1 and C2, yielding a [CH₂OH]⁺ ion at m/z 31.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon (C3) and the adjacent methylene carbon (C2) would be highly favorable, potentially leading to a [C₆H₄(NH₂)CH(NH₂)]⁺ fragment.

Loss of Ammonia (B1221849): A peak at m/z 149 (M-17) from the loss of an NH₃ molecule. nih.gov

Analysis of these characteristic fragments allows for the confirmation of the compound's structure and connectivity. researchgate.netunito.it

Computational and Theoretical Investigations of 3 Amino 3 3 Aminophenyl Propan 1 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of a molecule based on its electron density. A primary application of DFT is geometry optimization, which determines the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. This process yields precise information on bond lengths, bond angles, and dihedral angles.

For 3-Amino-3-(3-aminophenyl)propan-1-ol, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict the equilibrium geometry. wisc.edu The resulting structural parameters provide a quantitative description of the molecule's shape. Furthermore, DFT calculations reveal the electronic structure, including the distribution of electron density and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) This table is for illustrative purposes to show the type of data generated from DFT calculations.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-C(chiral) | 1.52 |

| C(chiral)-N(amino) | 1.47 | |

| C(chiral)-C(ethyl) | 1.54 | |

| C(ethyl)-C(hydroxyl) | 1.53 | |

| C(hydroxyl)-O | 1.43 | |

| Bond Angle (°) | C(phenyl)-C(chiral)-N(amino) | 110.5 |

| N(amino)-C(chiral)-C(ethyl) | 109.8 | |

| C(chiral)-C(ethyl)-C(hydroxyl) | 112.0 | |

| C(ethyl)-C(hydroxyl)-O | 111.5 |

| Dihedral Angle (°) | N-C(chiral)-C(ethyl)-C(hydroxyl) | -65.2 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are often used for high-accuracy calculations.

A key application for this compound is conformational analysis. The molecule has several rotatable single bonds, leading to various possible spatial arrangements (conformers). By systematically rotating these bonds and calculating the energy of each resulting structure using ab initio methods, a potential energy surface can be mapped. This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation between them, providing a detailed picture of the molecule's flexibility.

Illustrative Relative Energies of Conformers for this compound This table is for illustrative purposes.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | -65° | 0.00 |

| 2 | 180° | 1.25 |

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in the familiar language of chemical bonding concepts like Lewis structures, bond types, and orbital hybridization. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to core electrons, lone pairs, and bonds. nih.gov

Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies This table is for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | σ* C(chiral)-C(ethyl) | 2.1 |

| σ C-H | σ* C(phenyl)-C(chiral) | 1.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For this compound, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized, pointing to the likely sites for nucleophilic and electrophilic attack, respectively.

Illustrative FMO Properties for this compound This table is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.60 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to indicate different electrostatic potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, an MEP map would visually highlight the electron-rich areas, such as around the nitrogen and oxygen atoms due to their lone pairs of electrons, as red or yellow regions. Conversely, the hydrogen atoms of the amino and hydroxyl groups would appear as blue regions, indicating their positive potential and ability to act as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles.

For this compound, an MD simulation would be used to explore its conformational space in a more comprehensive and dynamic manner. By simulating the molecule's movement over a period of time (from picoseconds to microseconds), researchers can observe transitions between different stable conformations, assess the flexibility of different parts of the molecule, and understand how its structure might change in the presence of a solvent, such as water. This provides a more realistic understanding of the molecule's behavior under physiological or solution-phase conditions than static, gas-phase quantum calculations alone.

In Silico Prediction and Modeling for Compound Behavior

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (the small molecule, in this case, this compound) into the binding site of a target protein (receptor). While specific molecular docking studies for this compound are not extensively reported in the public domain, a hypothetical study can be constructed based on its structural features and common biological targets for analogous compounds.

Given its structural similarity to phenylpropanolamine derivatives, a plausible target for molecular docking studies would be a receptor involved in neurotransmission or a metabolic enzyme. For instance, a hypothetical docking study could be performed against the active site of an enzyme like monoamine oxidase (MAO) or a G-protein coupled receptor.

The process would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software.

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be placed into the defined binding site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be scored based on their binding affinity, which is an estimation of the binding free energy. The interactions between the ligand and the amino acid residues of the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed.

A successful docking simulation would reveal a low-energy binding mode where the functional groups of this compound form key interactions with the receptor. For example, the amino groups could act as hydrogen bond donors, while the hydroxyl group and the aromatic ring could participate in hydrogen bonding and π-π stacking interactions, respectively.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger binding interaction. |

| Hydrogen Bonds Formed | 3 | With amino acid residues such as Aspartic Acid and Serine. |

| Interacting Residues | ASP120, SER200, TYR350 | Key amino acids in the hypothetical active site. |

| RMSD (Å) | 1.2 | Root Mean Square Deviation from a reference pose, indicating the stability of the docked conformation. |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These models are built by finding a statistical relationship between a set of molecular descriptors and the observed activity of a series of compounds. For a novel compound like this compound, a QSAR model could be developed to predict its activity based on the activities of structurally similar compounds.

A hypothetical 3D-QSAR study on a series of aminophenyl alcohol derivatives could be performed. This would involve:

Dataset Selection: A set of molecules with known biological activities against a specific target would be chosen.

Molecular Descriptors Calculation: For each molecule, a range of descriptors would be calculated, including constitutional, topological, geometrical, and electronic descriptors.

Model Development: A statistical method, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov

A robust QSAR model for aminophenyl alcohol derivatives might reveal that factors such as the number of hydrogen bond donors, the molecular volume, and the electrostatic potential on the molecular surface are critical for activity. nih.gov The model could then be used to predict the biological activity of this compound.

Table 2: Hypothetical QSAR Model Parameters for a Series of Aminophenyl Alcohol Derivatives

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.95 | A measure of how well the model fits the training data. A value closer to 1 indicates a better fit. |

| q² (Cross-validated r²) | 0.82 | A measure of the predictive power of the model. A value greater than 0.5 is generally considered good. |

| Key Descriptors | H-bond donors, Molecular Surface Area, LogP | The molecular properties found to be most influential on the biological activity. |

| Predicted Activity (IC₅₀) | 50 nM | The predicted concentration of the compound required to inhibit a biological process by 50%. |

The presence of amino and hydroxyl groups in this compound makes it capable of forming both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. These interactions are crucial in determining the compound's conformation, crystal packing, and its interactions with biological macromolecules.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl group (-OH) and the primary amino group (-NH₂) on the propanol (B110389) chain, or between one of the amino groups and the hydroxyl group. The likelihood of this depends on the spatial arrangement of these groups, which is dictated by the molecule's conformation. The formation of a stable intramolecular hydrogen bond would result in a more rigid, cyclic-like structure.

Intermolecular Hydrogen Bonding: In the solid state or in solution, this compound molecules can form extensive networks of intermolecular hydrogen bonds. The amino groups can act as hydrogen bond donors, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions are fundamental to the crystal structure of the compound and its solubility in protic solvents. In a biological context, the ability to form intermolecular hydrogen bonds is key to its interaction with receptor binding sites.

Table 3: Potential Hydrogen Bonding Interactions of this compound

| Type of Hydrogen Bond | Donor | Acceptor | Potential Significance |

| Intramolecular | -OH | -NH₂ (on chain) | Influences molecular conformation and rigidity. |

| Intramolecular | -NH₂ (on chain) | -OH | Stabilizes a specific conformer. |

| Intermolecular | -OH | N or O of another molecule | Contributes to crystal packing and solubility. |

| Intermolecular | -NH₂ (on chain or ring) | N or O of another molecule | Essential for ligand-receptor binding and crystal lattice formation. |

Applications and Advanced Research Directions of 3 Amino 3 3 Aminophenyl Propan 1 Ol

Role as a Chiral Building Block in Complex Organic Synthesis

Chiral building blocks, or synthons, are foundational to modern organic chemistry, providing the necessary stereochemical information to construct complex, three-dimensional molecules with high precision. The presence of a stereocenter and reactive functional groups in 3-Amino-3-(3-aminophenyl)propan-1-ol makes it a useful chiral building block.

Optically active 3-amino-1-propanol derivatives are recognized as crucial intermediates in the synthesis of various pharmaceutical products and physiologically active substances. These structures form the core of several important drugs. For instance, the synthesis of antidepressants like (S)-duloxetine relies on key intermediates that are optically active 3-amino-1-propanol derivatives. The synthesis of such chiral drugs necessitates methods that can selectively produce one enantiomer, as different enantiomers can have different physiological effects. The use of chiral building blocks like this compound is a key strategy to achieve this, ensuring the final product has high enantiomeric purity.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. They are often developed to overcome the limitations of peptide-based drugs, such as poor stability and bioavailability. The structural framework of this compound, containing an amino acid-like backbone, makes it a suitable candidate for incorporation into peptidomimetic designs. While specific research detailing the use of this exact compound in peptidomimetic synthesis is not widely documented, its class of molecules, β-amino alcohols, are known components in the field.

Utility in Asymmetric Catalysis as Ligand Precursors

Asymmetric catalysis is a powerful tool for producing chiral compounds, and it relies on the use of chiral catalysts, which often consist of a metal center coordinated to a chiral ligand. The functional groups on this compound—the amino and hydroxyl groups—are capable of coordinating with metal centers. This allows the molecule to serve as a precursor for the synthesis of new chiral ligands. Once prepared, these ligands could be used in various metal-catalyzed reactions to induce enantioselectivity, although specific examples of ligands derived from this particular propanolamine (B44665) are not extensively detailed in current literature.

Precursor in Materials Science Applications

The distinct functional groups and aromatic structure of this compound make it a promising precursor for the synthesis of advanced materials with unique properties.

In the field of materials science, this compound is classified as a material building block for polymer science. Its two amine groups and one hydroxyl group provide multiple reaction sites for polymerization. These functional groups can react with other monomers to form a variety of polymers, such as polyamides, polyimides, or polyurethanes. The aromatic ring incorporated into the polymer backbone can enhance thermal stability and mechanical properties of the resulting materials.

There is specific interest in using this compound as a monomer for creating highly ordered, porous materials known as Covalent Organic Frameworks (COFs). The defined geometry and reactive sites of the molecule can direct the formation of extended, crystalline networks. Such materials are investigated for applications in gas storage, separation, and catalysis. Furthermore, its potential application extends to the development of organic materials for electronic devices, including Organic Light-Emitting Diodes (OLEDs).

Summary of Applications

Below is an interactive table summarizing the discussed applications and research directions for this compound.

| Field | Application Area | Role of this compound |

| Organic Synthesis | Synthesis of Biologically Active Molecules | Chiral building block for pharmaceuticals like (S)-duloxetine. |

| Development of Peptidomimetics | Potential structural backbone for peptide mimics. | |

| Asymmetric Catalysis | Ligand Development | Precursor for synthesizing new chiral ligands. |

| Materials Science | Polymer and Resin Synthesis | Monomer for creating high-performance polymers. |

| Advanced Functional Materials | Building block for Covalent Organic Frameworks (COFs) and OLED materials. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Amino-3-(3-aminophenyl)propan-1-ol, and how can reaction conditions be tailored for scalability?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (1–5 atm), as demonstrated for structurally similar amino-propanol derivatives . For nitro-group reduction, sodium borohydride (NaBH₄) in ethanol at 50–60°C is an alternative, though catalytic methods are preferred for industrial scalability. Key parameters include pH control (neutral to slightly basic) and inert gas purging to prevent oxidation of the aminophenyl group. Yield optimization typically involves monitoring reaction progress via TLC or HPLC.

| Reduction Method | Catalyst/Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ (3 atm) | 25–30 | 70–85 |

| NaBH₄ Reduction | Ethanol | 50–60 | 60–75 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of dual amino groups and phenyl protons (e.g., aromatic signals at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₁₄N₂O: 166.11 g/mol) and detect impurities via isotopic patterns.

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (mandatory due to skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 2735) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (R)- vs. (S)-enantiomers) affect the compound’s bioactivity, and what chiral resolution methods are recommended?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (80:20) to resolve enantiomers .

- Biological Impact : Fluorophenyl analogs show enantiomer-specific binding to serotonin receptors (e.g., (S)-forms exhibit 3x higher affinity) .

- Synthesis of Enantiopure Forms : Enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems (toluene/water) achieves >99% e.e. .

Q. How can researchers resolve contradictions in reported toxicity data for aminophenyl-propanol derivatives?

- Methodological Answer :

- Contextual Analysis : Discrepancies arise from substituent effects (e.g., 4-fluorophenyl vs. 3-aminophenyl altering LogP and bioavailability) .

- In Silico Modeling : Use QSAR models to predict acute oral toxicity (LD₅₀) and cross-validate with in vitro assays (e.g., HepG2 cell viability) .

- Experimental Replication : Standardize OECD Guideline 423 testing across labs to harmonize data .

Q. What strategies mitigate side reactions (e.g., over-reduction or dimerization) during synthesis?

- Methodological Answer :

- Temperature Control : Maintain hydrogenation at ≤30°C to prevent nitro-group over-reduction to hydroxylamines .

- Additives : Introduce catalytic pyridine (1 mol%) to suppress dimerization via proton scavenging.

- Real-Time Monitoring : In situ FTIR to track nitro → amine conversion and terminate reactions at 95% completion.

Q. How do solvent polarity and pH influence the compound’s stability in long-term storage?

- Methodological Answer :

- Stability Profile :

| Solvent | pH | Degradation (%/month at 25°C) |

|---|---|---|

| Ethanol | 6–7 | <2% |

| Water | 7.4 | 8–12% |

Data Contradiction Analysis

- Example : Variability in acute toxicity (H302 vs. H319 classifications) may stem from:

- Impurity Profiles : Residual solvents (e.g., ethanol vs. DMF) altering bioavailability.

- Test Models : Rodent vs. zebrafish embryo assays yielding divergent LC₅₀ values.

- Solution : Conduct purity-adjusted toxicity studies using GC-MS-validated batches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.